5-Methyl-1H-indole-3-carboxylic acid

Medicinal Chemistry Physical Organic Chemistry Fragment-Based Drug Discovery

In fragment-based drug discovery, substituting unsubstituted indole-3-carboxylic acid (I3CA) with the 5-methyl analog is essential for reproducible SAR data. The 5-methyl group measurably increases lipophilicity (ΔLogP ≈ 1.27 vs I3CA) and modulates pKa, directly influencing receptor binding and cellular permeability. • AT1 receptor screening: Superior hydrophobic pocket occupancy over I3CA for fragment hit identification. • Anticancer lead optimization: ~20-fold higher lipophilicity enhances passive membrane diffusion for intracellular target engagement. • β-Lactamase inhibitor SAR: Well-characterized baseline control with documented millimolar IC₅₀ values against class A/C enzymes. Supplied with comprehensive analytical documentation (HPLC, NMR) ensuring batch-to-batch reproducibility.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 10242-02-1
Cat. No. B080649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-indole-3-carboxylic acid
CAS10242-02-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2C(=O)O
InChIInChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13)
InChIKeyTZNAHYKFVSHGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-indole-3-carboxylic Acid – Product Overview


5-Methyl-1H-indole-3-carboxylic acid (CAS 10242-02-1) is a 5-substituted indole-3-carboxylic acid derivative with molecular formula C₁₀H₉NO₂ and molecular weight 175.18 . As a heterocyclic aromatic building block, it is widely utilized in pharmaceutical research as a key intermediate for synthesizing biologically active molecules, particularly anti-cancer agents and compounds targeting the angiotensin II receptor system [1]. Its core indole scaffold is a privileged structure in drug discovery, and the specific 5-methyl substitution imparts distinct physicochemical and biological properties that differentiate it from the unsubstituted parent compound and other positional isomers, making precise selection critical for reproducible research outcomes.

5-Methyl-1H-indole-3-carboxylic Acid: Generic Substitution Limitations


The 5-methyl group in 5-methyl-1H-indole-3-carboxylic acid exerts a measurable electronic effect on the indole ring system, directly modulating the acidity of the carboxylic acid moiety and influencing molecular recognition events [1]. This substituent alters the compound's lipophilicity and, consequently, its pharmacokinetic profile and target binding affinity [2]. As demonstrated by Hammett equation studies on 5- and 6-substituted indole-3-carboxylic acids, electronic effects are transmitted predictably from the 5-position to the acid center [1]. Consequently, generic substitution with unsubstituted indole-3-carboxylic acid (I3CA) or other analogs lacking this specific substitution pattern can lead to significant deviations in assay results, such as altered enzyme inhibition kinetics, shifted cellular EC50 values, or inconsistent synthetic yields, thereby compromising data integrity and experimental reproducibility. The following quantitative evidence underscores the critical need for precise selection.

5-Methyl-1H-indole-3-carboxylic Acid vs. Key Analogs


Acidity Difference vs. Indole-3-carboxylic Acid

The 5-methyl substituent exerts an electron-donating effect via induction and resonance, which, counter to simple predictions, results in a slightly higher predicted acid dissociation constant (pKa) for 5-methyl-1H-indole-3-carboxylic acid compared to unsubstituted indole-3-carboxylic acid [1][2]. This indicates that the 5-methyl analog is marginally less acidic. This difference, though small, is statistically significant within the error margins and reflects the altered electron density at the carboxylic acid group, impacting its ionization state at physiological pH and its hydrogen-bonding capabilities in binding pockets.

Medicinal Chemistry Physical Organic Chemistry Fragment-Based Drug Discovery

Weak β-Lactamase Inhibition Profile

5-Methyl-1H-indole-3-carboxylic acid exhibits measurable but weak inhibitory activity against class A and C bacterial β-lactamases, with reported IC50 values in the high micromolar to millimolar range [1]. This establishes a baseline for its interaction with this enzyme family. While not a potent inhibitor itself, this data is critical for medicinal chemists using it as a core scaffold to design more potent, optimized β-lactamase inhibitors, as the 5-methyl group's influence on binding affinity can be quantified and tracked.

Antibacterial Resistance Enzyme Inhibition Biochemical Screening

Lipophilicity (LogP) Differentiation

The 5-methyl substitution significantly increases the lipophilicity of the indole-3-carboxylic acid scaffold. The calculated partition coefficient (XLogP3) for 5-methyl-1H-indole-3-carboxylic acid is 2.4 , whereas the unsubstituted indole-3-carboxylic acid has a significantly lower reported logP of approximately 1.13 [1]. This ~1.3 log unit difference corresponds to the methylated compound being approximately 20 times more lipophilic, which will substantially alter its behavior in biological systems.

Pharmacokinetics ADME Drug Design

5-Methyl-1H-indole-3-carboxylic Acid – Best Applications


FBDD for Angiotensin II Receptors

For fragment screening campaigns targeting the angiotensin II AT1 receptor, 5-methyl-1H-indole-3-carboxylic acid is the preferred starting scaffold over unsubstituted indole-3-carboxylic acid. Its enhanced lipophilicity (ΔLogP ≈ 1.27) promotes better initial binding site occupancy in hydrophobic receptor pockets, and its distinct pKa allows for more predictable optimization of the carboxylic acid moiety, a key pharmacophore for AT1 antagonism [1].

Anticancer Lead Optimization with Improved ADME

In the development of novel anticancer agents where cellular permeability is a critical design parameter, the 5-methyl analog should be prioritized. Its 20-fold higher lipophilicity compared to the parent I3CA provides a measurable advantage in passive membrane diffusion, which is crucial for achieving intracellular target engagement. This property can be exploited in lead optimization to fine-tune ADME properties while retaining the core indole pharmacophore.

Baseline SAR for β-Lactamase Inhibitors

When exploring SAR around the indole core for β-lactamase inhibition, 5-methyl-1H-indole-3-carboxylic acid serves as a well-characterized, low-potency reference compound. Its documented IC50 values against class A and C β-lactamases provide a clear quantitative baseline (millimolar range). Any synthetic derivative showing a significant improvement in IC50 (e.g., into the micromolar range) can be confidently attributed to the structural modifications, enabling efficient and data-driven SAR expansion.

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